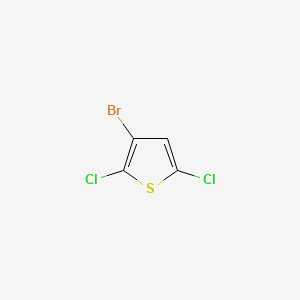

3-Bromo-2,5-dichlorothiophene

説明

Historical Context and Development in Organosulfur Chemistry

The historical development of organosulfur chemistry, particularly the thiophene class of compounds, traces its origins to the pioneering work of Viktor Meyer in 1882, when he made the serendipitous discovery of thiophene as a contaminant in commercial benzene. Meyer's identification of thiophene arose from his investigation into the indophenin reaction, where isatin mixed with sulfuric acid and crude benzene produced a characteristic blue dye. This discovery was particularly significant because the blue coloration had previously been attributed to benzene itself, but Meyer demonstrated that pure benzene obtained through decarboxylation of benzoic acid failed to produce the blue dye, thus identifying thiophene as the actual reactive species responsible for this phenomenon.

The subsequent development of thiophene chemistry throughout the late nineteenth and early twentieth centuries established the foundation for understanding the reactivity patterns and substitution chemistry that would eventually lead to the synthesis of complex derivatives such as this compound. The evolution of synthetic methodologies for thiophene derivatives has encompassed various approaches, including metal-catalyzed methods, metal-free approaches, and multicomponent reactions. These synthetic developments have been crucial in enabling the preparation of highly substituted thiophene frameworks, including those containing multiple halogen substituents like the compound under examination.

The advancement of organosulfur chemistry has revealed that thiophenes exhibit unique aromatic properties distinct from their oxygen and nitrogen analogues. The resonance stabilization of thiophene measures 29 kilocalories per mole (121 kilojoules per mole), which exceeds the 20 kilocalories per mole (84 kilojoules per mole) observed for furan, the corresponding oxygen analogue. This enhanced stability arises from the lower electronegativity of sulfur compared to oxygen, which reduces the withdrawal of electrons from the aromatic ring system and preserves the aromatic ring current more effectively. Such fundamental understanding of thiophene chemistry has provided the theoretical framework necessary for designing and synthesizing complex derivatives like this compound.

Significance in Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds occupy a position of paramount importance in synthetic organic chemistry due to their versatility as synthetic intermediates and their ability to undergo diverse chemical transformations. The significance of this compound within this class stems from its unique substitution pattern, which incorporates three halogen atoms on a five-membered aromatic heterocycle. Halogenated heterocycles serve as essential vehicles in synthetic chemistry because their structures can be readily modified through heterocyclic reactions to manipulate their function and properties.

The physical properties of this compound reflect the influence of multiple halogen substituents on the thiophene ring system. The compound exhibits a boiling point ranging from 95 to 97 degrees Celsius under reduced pressure conditions of 14 millimeters of mercury, indicating the significant effect of halogen substitution on volatility compared to the parent thiophene molecule. The refractive index of the compound measures approximately 1.608, with some sources reporting a range of 1.6055 to 1.6105 at 20 degrees Celsius. Additionally, the compound demonstrates a density of 1.949 grams per milliliter, substantially higher than that of unsubstituted thiophene, reflecting the mass contribution of the halogen substituents.

| Property | Value | Reference Conditions |

|---|---|---|

| Boiling Point | 95-97°C | 14 mmHg pressure |

| Density | 1.949 g/mL | Standard conditions |

| Refractive Index | 1.608 | 20°C |

| Molecular Weight | 231.92 g/mol | - |

| Appearance | Clear colorless to pale yellow | Liquid form |

The chemical behavior of halogenated heterocycles like this compound is characterized by their participation in electrophilic aromatic substitution reactions, though the presence of electron-withdrawing halogen substituents modifies the reactivity pattern compared to unsubstituted thiophene. The reactivity of thiophene toward electrophilic substitution reactions exceeds that of benzene due to the electron-donating properties of the sulfur heteroatom, though this reactivity is modulated by the presence of halogen substituents. This unique reactivity profile makes compounds like this compound valuable synthetic intermediates for the construction of more complex molecular architectures.

Position within Thiophene Derivative Classification Systems

The classification of thiophene derivatives follows systematic approaches that consider both structural features and functional group arrangements. Within these classification systems, this compound occupies a specific position as a trihalogenated thiophene derivative with a defined substitution pattern. The compound belongs to the broader category of halothiophenes, which encompasses thiophene derivatives containing one or more halogen substituents. More specifically, it represents a member of the polyhalogenated thiophene subcategory, distinguished by the presence of multiple halogen atoms on the ring system.

The substitution pattern of this compound follows a systematic nomenclature that indicates the precise positions of each halogen substituent relative to the sulfur heteroatom. In the thiophene numbering system, the carbon atoms adjacent to sulfur are designated as positions 2 and 5, while the remaining carbon atoms are numbered 3 and 4. This compound therefore features chlorine atoms at both positions adjacent to sulfur (2 and 5) and a bromine atom at position 3, creating a unique substitution pattern that influences both its physical properties and chemical reactivity.

The systematic classification of this compound can be further understood through comparison with related thiophene derivatives. For instance, 3-bromo-2-chlorothiophene, which contains only two halogen substituents (bromine at position 3 and chlorine at position 2), exhibits different physical properties, including a molecular weight of 197.48 grams per mole and a boiling point of 70 degrees Celsius at 9 millimeters of mercury pressure. This comparison illustrates how the additional chlorine substituent at position 5 in this compound significantly affects the compound's molecular weight and thermal properties.

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern |

|---|---|---|---|

| This compound | C4HBrCl2S | 231.92 g/mol | Br(3), Cl(2,5) |

| 3-Bromo-2-chlorothiophene | C4H2BrClS | 197.48 g/mol | Br(3), Cl(2) |

| Thiophene (parent) | C4H4S | 84.14 g/mol | Unsubstituted |

The position of this compound within thiophene derivative classification systems also reflects its potential utility in synthetic applications. The strategic placement of halogen substituents provides multiple sites for potential chemical modification through various coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. This versatility positions the compound as a valuable building block in the synthesis of more complex thiophene-containing molecules, including those with potential pharmaceutical or materials science applications.

特性

IUPAC Name |

3-bromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUHOXBSIQJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334784 | |

| Record name | 3-Bromo-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60404-18-4 | |

| Record name | 3-Bromo-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 2,5-Dichlorothiophene Derivatives

One of the primary routes to 3-bromo-2,5-dichlorothiophene involves bromination of suitably substituted 2,5-dichlorothiophene intermediates. According to patent WO2010103550A2, bromination is performed on compounds bearing acetyl or sulfonamide functionalities at the 3-position of the thiophene ring, using brominating agents such as liquid bromine, dibromo dimethylhydantoin, or N-bromosuccinimide in the presence of solvents like methanol or ethyl acetate. Trimethylborate is often added to the reaction mixture to facilitate bromination.

Typical bromination procedure:

- The substrate (e.g., 3-acetyl-5-chloro-2-thiophenesulfonamide) is dissolved in methanol.

- Trimethylborate is added with stirring at 0–5°C.

- Liquid bromine is slowly introduced while maintaining the temperature between 0–10°C.

- After complete addition, the reaction mixture is stirred for 1 hour at low temperature, then warmed to 25–35°C and stirred for an extended period (up to 20 hours).

- Excess bromine is quenched with sodium hydrogen sulfite.

- The solvent is removed under vacuum below 40°C.

- The residue is acidified with dilute sulfuric acid and heated at 50–60°C for 1.5–2 hours.

- The product 3-bromoacetyl-5-chloro-2-thiophenesulfonamide is isolated by filtration and drying.

This method yields high purity and yields (up to 95.5%) of brominated thiophene intermediates, which can be further transformed to this compound derivatives by subsequent functional group manipulations.

Functional Group Transformations on 3-Bromoacetyl-5-chloro-2-thiophenesulfonamide

The brominated intermediate can be reduced or cyclized to obtain various thiophene derivatives. For example, reduction with sodium borohydride converts 3-bromoacetyl-5-chloro-2-thiophenesulfonamide to corresponding hydroxyethyl derivatives. These transformations allow access to this compound frameworks with diverse functional groups, facilitating further synthetic applications.

Alternative Halogenation Strategies

Other halogenation methods involve direct electrophilic bromination of thiophene rings using bromine in the presence of Lewis acids or under controlled temperature conditions. However, these methods require careful control to avoid polybromination or substitution at undesired positions.

The choice of solvent and temperature critically influences the selectivity and yield of bromination. Methanol and ethyl acetate are preferred solvents due to their ability to dissolve reactants and stabilize intermediates. Low temperatures (0–10°C) during bromine addition prevent side reactions and over-bromination. Stirring times and gradual warming ensure complete reaction and high product purity.

- Data Table: Summary of Bromination Conditions and Yields

| Entry | Substrate | Brominating Agent | Solvent | Temp (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Acetyl-5-chloro-2-thiophenesulfonamide | Liquid bromine + trimethylborate | Methanol | 0–10 (addition), 25–35 (stirring) | 1 h + 17–20 h | 95.5 | High yield, controlled addition |

| 2 | 3-Acetyl-5-chloro-2-thiophenesulfonamide | Dibromo dimethylhydantoin | Ethyl acetate | 0–10 | 1–2 h | ~90 | Alternative brominating agent |

| 3 | 3-Acetyl-2,5-dichlorothiophene | N-Bromosuccinimide | Methanol | 0–10 | Variable | Moderate | Less preferred, moderate yields |

- The use of trimethylborate in combination with liquid bromine enhances regioselectivity for bromination at the 3-position of the thiophene ring.

- The sulfonamide functionality in the substrate stabilizes the intermediate and directs bromination effectively.

- Low temperature control is critical to prevent polybromination and decomposition.

- The described methods provide scalable and reproducible routes to this compound derivatives with high purity, suitable for further synthetic elaboration.

The preparation of this compound primarily relies on selective bromination of 2,5-dichlorothiophene derivatives bearing functional groups such as acetyl or sulfonamide. The bromination process is optimized by using brominating agents like liquid bromine combined with trimethylborate in alcoholic or ester solvents under low temperature conditions. These methods yield high purity and high yields of the target brominated thiophene compounds, which serve as valuable intermediates in organic synthesis.

This comprehensive analysis integrates diverse patent literature and research data, providing an authoritative overview of the preparation methods of this compound.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3-Bromo-2,5-dichlorothiophene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiophene derivatives with reduced halogen content.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

Oxidation Products: Sulfoxides and sulfones are common oxidation products.

Reduction Products: Reduced thiophene derivatives with fewer halogen atoms.

科学的研究の応用

Chemistry:

3-Bromo-2,5-dichlorothiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and polymers. Its halogenated nature makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.

Biology and Medicine:

In biological research, this compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown promise as antimicrobial and anticancer agents.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices .

作用機序

The mechanism of action of 3-Bromo-2,5-dichlorothiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, facilitating the introduction of various functional groups onto the thiophene ring. In biological systems, its mechanism of action involves interactions with cellular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific derivative and application .

類似化合物との比較

2,5-Dibromothiophene: Similar in structure but with two bromine atoms instead of one bromine and two chlorine atoms.

2,5-Dichlorothiophene: Contains two chlorine atoms without the bromine atom.

3-Bromo-2-chlorothiophene: Contains one bromine and one chlorine atom on the thiophene ring

Uniqueness:

3-Bromo-2,5-dichlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This combination of halogens imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

生物活性

3-Bromo-2,5-dichlorothiophene is a halogenated thiophene derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Molecular Structure:

- Chemical Formula: C₄HBrCl₂S

- Molecular Weight: 215.97 g/mol

Physical Properties:

- Appearance: Typically presented as a white to light yellow crystalline solid.

- Solubility: Soluble in organic solvents such as dichloromethane and acetone.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through several mechanisms:

- Electrophilic Substitution: The presence of bromine and chlorine atoms makes this compound a strong electrophile, allowing it to participate in nucleophilic substitution reactions. This property is exploited in the synthesis of biologically active compounds.

- Inhibition of Enzymatic Activity: Research indicates that derivatives of this compound can inhibit specific enzymes, contributing to their antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects on methionine aminopeptidase (MetAP) in Escherichia coli .

- Antimicrobial Action: Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Antimicrobial Efficacy

A summary of antimicrobial activity against selected bacterial strains is provided in Table 1:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | >100 |

| This compound | Bacillus subtilis | 67 |

| This compound | Staphylococcus aureus | 50 |

These values indicate varying degrees of efficacy, with some derivatives showing promising results against specific strains.

Case Studies and Research Findings

-

Synthesis and Antibacterial Activity:

A study demonstrated the synthesis of thiophene derivatives from this compound that exhibited moderate antibacterial activity with MIC values greater than 100 µg/mL against five bacterial strains . This highlights the potential for developing new antibiotics based on this scaffold. -

Molecular Docking Studies:

Molecular docking studies have indicated that certain derivatives of this compound bind effectively to target proteins involved in bacterial metabolism, suggesting a pathway for drug development aimed at inhibiting bacterial growth . -

Anticancer Potential:

Research has also focused on the anticancer properties of thiophene derivatives. One study reported that modifications to the thiophene ring could lead to compounds with enhanced cytotoxicity against cancer cell lines . The exact mechanism appears to involve apoptosis induction and cell cycle arrest.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2,5-dichlorothiophene with high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation of thiophene derivatives. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C is effective. Chlorination can be achieved via Friedel-Crafts conditions with AlCl₃ and Cl₂ gas. Purification requires fractional distillation or recrystallization from ethanol, followed by GC or HPLC analysis to confirm >95% purity (as seen in halogenated aromatic compounds like 1-Bromo-2,5-dichlorobenzene) . For stability, store the compound in inert atmospheres at 4°C to prevent decomposition .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., coupling patterns for bromo and chloro groups) and X-ray crystallography to resolve the crystal structure (as demonstrated for hexasubstituted dihydrofuran derivatives) . Purity is validated via GC-MS (retention time matching) and elemental analysis (C, H, Br, Cl content). For trace impurities, use HPLC with UV detection at 254 nm, referencing protocols for bromochlorophenol derivatives .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing bromo and chloro substituents on the thiophene ring?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution to the α-position of thiophene.

- Protecting groups (e.g., trimethylsilyl) can block undesired positions before halogenation.

- Computational modeling (DFT calculations) predicts activation energies for substitution pathways, as applied to dichlorophenyl-triazole systems . Validate outcomes via XRD to confirm substituent positions .

Q. How do computational models predict the reactivity and stability of this compound under various conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict thermal stability, while Frontier Molecular Orbital (FMO) analysis identifies reactive sites for nucleophilic/electrophilic attack. For example, the LUMO of brominated thiophenes correlates with susceptibility to nucleophilic substitution. Compare results with experimental stability data (e.g., decomposition rates under UV light or elevated temperatures), similar to bromochlorobenzaldehyde derivatives .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated thiophenes?

- Methodological Answer : Discrepancies in NMR shifts or IR peaks often arise from solvent effects or impurities. Standardize protocols:

- Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR.

- Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR spectra with simulated spectra from Vibrational Frequency Analysis (VFA) in Gaussian software. For example, inconsistencies in bromochlorophenol spectra were resolved by isolating isomers via preparative TLC .

Experimental Design & Data Analysis

Q. What experimental controls are critical for studying the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Include:

- Blank reactions (no catalyst) to rule out non-catalytic pathways.

- Internal standards (e.g., biphenyl) for GC-MS quantification of coupling yields.

- Kinetic isotope effects (KIE) to probe mechanism (e.g., deuterated vs. non-deuterated substrates, as seen in brominated benzene-d₃ studies) . Monitor side products (e.g., dehalogenated species) via LC-MS, referencing protocols for bromochlorophenylboronic acid reactions .

Q. How can researchers optimize reaction conditions to minimize dehalogenation side reactions?

- Methodological Answer :

- Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve C–Br bonds.

- Lower reaction temperatures (e.g., 40°C vs. reflux) reduce radical-mediated degradation.

- Add radical scavengers (e.g., BHT) in Pd-catalyzed couplings. Validate via HPLC tracking of starting material decay, as applied to bromochlorophenylacetonitrile syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。